REACTION_CXSMILES
|
CN1C2C(NC(=O)C3C=CC=CC=3)CCCC=2C2C1=C(F)C=C(F)C=2.[C:26]([NH:29][CH:30]1[CH2:42][C:41]2[C:40]3[C:35](=[C:36]([F:43])[CH:37]=[CH:38][CH:39]=3)[NH:34][C:33]=2[CH2:32][CH2:31]1)(=O)[CH3:27]>>[CH2:26]([NH:29][CH:30]1[CH2:42][C:41]2[C:40]3[C:35](=[C:36]([F:43])[CH:37]=[CH:38][CH:39]=3)[NH:34][C:33]=2[CH2:32][CH2:31]1)[CH3:27]
|
Name
|
N-methylbenzamido-6,8-difluoro-1,2,3,4-tetrahydrocarbazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2=C(C=C(C=C2C=2CCCC(C12)NC(C1=CC=CC=C1)=O)F)F
|
Name
|
3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCC=2NC3=C(C=CC=C3C2C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1CCC=2NC3=C(C=CC=C3C2C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |